molecular formula C19H20N2O4 B2868261 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-41-7

3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2868261
CAS No.: 921545-41-7
M. Wt: 340.379
InChI Key: NKMWIGWODVYGHT-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of an indole nucleus, which is known for its diverse biological activities. The indole scaffold is a common feature in many bioactive molecules, making this compound a compound of significant interest .

Preparation Methods

The synthesis of 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-oxoindoline derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide can be compared to other indole derivatives, such as 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide and other 2-oxoindoline-based compounds. These compounds share similar structural features but may differ in their biological activities and mechanisms of action.

Properties

IUPAC Name

3,4-diethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-24-16-8-5-12(10-17(16)25-4-2)19(23)20-14-6-7-15-13(9-14)11-18(22)21-15/h5-10H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMWIGWODVYGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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